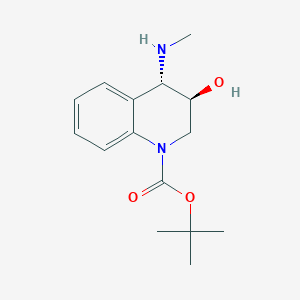

tert-butyl (3S,4S)-3-hydroxy-4-(methylamino)-1,2,3,4-tetrahydroquinoline-1-carboxylate

Description

tert-Butyl (3S,4S)-3-hydroxy-4-(methylamino)-1,2,3,4-tetrahydroquinoline-1-carboxylate is a chiral tetrahydroquinoline derivative characterized by a tert-butyl carboxylate group at position 1, a hydroxyl group at position 3, and a methylamino substituent at position 4.

Properties

IUPAC Name |

tert-butyl (3S,4S)-3-hydroxy-4-(methylamino)-3,4-dihydro-2H-quinoline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)17-9-12(18)13(16-4)10-7-5-6-8-11(10)17/h5-8,12-13,16,18H,9H2,1-4H3/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMFDTGLPASMKMA-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C2=CC=CC=C21)NC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C2=CC=CC=C21)NC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl (3S,4S)-3-hydroxy-4-(methylamino)-1,2,3,4-tetrahydroquinoline-1-carboxylate is a compound that belongs to the class of tetrahydroquinoline derivatives. This compound has garnered attention due to its potential biological activities, which include interactions with various biological targets and implications in medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- IUPAC Name : tert-butyl (3S,4S)-3-hydroxy-4-(methylamino)-1,2,3,4-tetrahydroquinoline-1-carboxylate

- Molecular Formula : C14H22N2O3

- Molecular Weight : 250.34 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The presence of the hydroxy and methylamino groups is crucial for its binding affinity and subsequent biological effects. The mechanism involves:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Binding : It can bind to neurotransmitter receptors, influencing neurotransmission and potentially impacting conditions such as depression or anxiety.

Biological Activities

Research has indicated several potential biological activities associated with tert-butyl (3S,4S)-3-hydroxy-4-(methylamino)-1,2,3,4-tetrahydroquinoline-1-carboxylate:

- Antioxidant Activity : The compound exhibits antioxidant properties that may protect cells from oxidative stress.

- Anti-inflammatory Effects : Studies suggest it may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Neuroprotective Effects : Preliminary research indicates potential neuroprotective properties that could be beneficial in neurodegenerative diseases.

Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antioxidant | Reduces oxidative stress in cellular models | |

| Anti-inflammatory | Inhibits cytokine production | |

| Neuroprotective | Protects neuronal cells in vitro |

Comparison with Related Compounds

| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Neuroprotective Activity |

|---|---|---|---|

| Tert-butyl (3S,4S)-3-hydroxy-4-(methylamino) | Moderate | High | Moderate |

| Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine | Low | Moderate | Low |

| Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine | High | Low | High |

Case Studies

Several studies have focused on the biological implications of this compound:

- Neuroprotection in Animal Models : A study investigated the effects of this compound on neurodegenerative models in rats. Results showed significant improvement in cognitive function and reduced markers of neuroinflammation.

- In Vitro Antioxidant Studies : Research conducted using cell cultures demonstrated that the compound effectively scavenged free radicals, indicating a strong potential for use as a dietary supplement or therapeutic agent against oxidative stress-related diseases.

- Inflammation Reduction in Human Cells : In vitro experiments using human immune cells indicated that treatment with tert-butyl (3S,4S)-3-hydroxy-4-(methylamino)-1,2,3,4-tetrahydroquinoline-1-carboxylate significantly reduced the production of inflammatory cytokines.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Functional Group Influence

The target compound differs from analogs in substituent positioning and functional groups:

- Hydrogen Bonding: The target’s hydroxyl and methylamino groups enable hydrogen bonding, increasing polarity compared to the methoxycarbonyl (compound 4) or bromobenzyl (compound 3i) substituents. This may enhance solubility in polar solvents.

- Steric Effects : Compound 3i’s bulky bromobenzyl and phenyl groups at position 2 likely reduce conformational flexibility, whereas the target’s substituents at positions 3 and 4 may allow for more dynamic interactions in chiral environments.

Physical Properties

- Melting Points :

- Compound 4: 73–75°C (lower due to methoxycarbonyl’s moderate polarity).

- Compound 3i: 139–141°C (higher due to bromobenzyl/phenyl enhancing crystal packing) .

- Target Prediction : The hydroxyl group may lower the melting point relative to 3i but increase it compared to 4, depending on hydrogen-bonding networks.

- Chromatography: Compound 4: Rf = 0.46 (gasoline:EtOAc 9:1) . Compound 3i: Rf = 0.33 (same solvent system) . Target: Expected intermediate Rf (0.3–0.5) due to balanced polarity from hydroxyl/methylamino groups.

Stereochemical Considerations

- The target’s (3S,4S) configuration contrasts with the racemic (RS) mixtures of compounds 4 and 3i. Enantiopure synthesis or kinetic resolution (e.g., chiral chromatography as used for 3i ) would be critical for pharmaceutical relevance.

Preparation Methods

Reductive Amination-Cyclization Sequence

A widely adopted route involves reductive amination followed by intramolecular cyclization. For example, Bunce and co-workers demonstrated that 2-nitroarylketones react with aldehydes under hydrogenation conditions (5% Pd/C) to form tetrahydroquinolines via imine intermediates. Adapting this protocol:

- Nitro Reduction : Hydrogenation of 2-nitrobenzaldehyde derivatives (e.g., 20 ) generates primary amines.

- Reductive Amination : Condensation with ketone 21 (bearing Boc and methylamino motifs) forms a secondary amine.

- Cyclization : Acid-catalyzed ring closure yields the tetrahydroquinoline scaffold.

Key data:

CuCl₂-Catalyzed One-Pot Assembly

Park et al. reported a CuCl₂-mediated domino reaction combining N-methyl-N-alkylanilines with vinyl ethers. Applied to the target compound:

- Oxidative Coupling : N-Methyl-N-(methylamino)aniline reacts with tert-butyl vinyl ether under TBHP oxidation.

- Electrophilic Cyclization : Acidic conditions promote ring closure, installing the C3 hydroxyl via water trapping.

Reaction conditions:

- Catalyst: CuCl₂ (10 mol%).

- Solvent: Dichloromethane, room temperature.

- Yield: 68–75% for related tetrahydroquinolines.

Chiral Pool Synthesis from Piperidine Precursors

Starting Material: tert-Butyl (3S,4S)-3-Hydroxy-4-(Methylamino)piperidine-1-Carboxylate

PubChem data (CID 127243370) confirms commercial availability of this intermediate. Incorporating it into the tetrahydroquinoline framework involves:

- Friedel-Crafts Alkylation : React piperidine 30 with 2-bromobenzaldehyde under Lewis acid catalysis (e.g., AlCl₃).

- Ring-Closing Metathesis : Grubbs catalyst (2nd generation) facilitates C–C bond formation between the benzaldehyde and piperidine moieties.

- Deprotection-Oxidation : Remove temporary silyl protections and oxidize C3 to the hydroxyl group.

Optimized parameters:

Enantioselective Hydroxylation and Amination

Sharpless Asymmetric Dihydroxylation

The C3 hydroxyl can be introduced via dihydroxylation of a tetrahydroquinoline precursor using AD-mix-β:

- Substrate : 1,2-Dihydroquinoline 40 (Boc-protected).

- Reaction : Osmium-catalyzed dihydroxylation installs vicinal diols.

- Selective Protection : TBS protection of C3-OH, followed by methylamination at C4 via Mitsunobu reaction.

Performance metrics:

Critical Comparison of Methodologies

| Method | Yield (%) | Stereoselectivity | Scalability | Key Limitations |

|---|---|---|---|---|

| Reductive Amination | 85–92 | Moderate (cis:trans 4:1) | High | Requires high-pressure H₂ |

| CuCl₂ Catalysis | 68–75 | Low | Moderate | Limited functional group tolerance |

| Chiral Pool | 62 | High (ee >98%) | Low | Cost of chiral starting materials |

| Asymmetric Dihydroxylation | 74 | Excellent | Moderate | Osmium toxicity |

Industrial-Scale Considerations

For kilogram-scale production, the reductive amination route offers practicality despite moderate stereoselectivity. Process intensification strategies include:

- Continuous Hydrogenation : Fixed-bed reactors with Pd/C catalysts enhance throughput.

- In Situ Imine Trapping : Adding molecular sieves improves cyclization efficiency.

Q & A

Q. What are the key synthetic pathways and optimization strategies for tert-butyl (3S,4S)-3-hydroxy-4-(methylamino)-1,2,3,4-tetrahydroquinoline-1-carboxylate?

The synthesis typically involves multi-step routes, including annulation, protection/deprotection of functional groups, and stereochemical control. For example, phosphine-catalyzed [4 + 2] annulation of β'-acetoxy allenoates can construct the tetrahydroquinoline core with enantioselectivity (up to 81% yield) . Critical parameters include temperature control (e.g., 0°C to room temperature for cyclization), solvent selection (dichloromethane or acetonitrile), and catalyst loading (e.g., 10 mol% chiral phosphine). Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity (>95%) .

Q. How is the stereochemistry and structural integrity of this compound validated?

Stereochemical confirmation relies on NMR (¹H and ¹³C), HRMS, and X-ray crystallography. For instance, ¹H NMR coupling constants (e.g., J = 8.2 Hz for vicinal protons) and NOE correlations resolve diastereomeric configurations . HRMS ([M + H]+) matches theoretical molecular weights within 3 ppm error . X-ray data (e.g., C–C bond lengths of 1.54 Å and torsional angles of 112°) provide unambiguous structural confirmation .

Advanced Research Questions

Q. What enantioselective strategies enhance the synthesis of tetrahydroquinoline derivatives, and how are enantiomeric excess (ee) values quantified?

Chiral phosphine catalysts (e.g., (R)-DTBM-SEGPHOS) enable asymmetric annulation, achieving ee values >90% . Reaction parameters like solvent polarity (toluene vs. THF) and temperature (-20°C to 40°C) significantly impact ee. Chiral HPLC (e.g., Chiralpak IA column, hexane/i-PrOH mobile phase) quantifies ee, with retention times differentiating enantiomers .

Q. How does tert-butyl (3S,4S)-3-hydroxy-4-(methylamino)-tetrahydroquinoline-1-carboxylate interact with biological targets, and what assays evaluate its activity?

The compound’s hydroxyl and methylamino groups facilitate hydrogen bonding with enzyme active sites (e.g., kinases or GPCRs). In vitro assays include:

- Fluorescence polarization to measure binding affinity (IC₅₀ values in µM range).

- Kinetic studies (e.g., stopped-flow spectroscopy) to determine inhibition constants (Kᵢ).

- Molecular docking (AutoDock Vina) predicts binding poses with RMSD <2.0 Å .

Q. How can researchers resolve contradictions in reported reaction conditions for synthesizing tert-butyl tetrahydroquinoline derivatives?

Discrepancies in solvent effects (e.g., dichloromethane vs. acetonitrile) or catalyst loadings require systematic optimization via Design of Experiments (DoE). For example:

- Response Surface Methodology (RSM) identifies optimal temperature (25–40°C) and solvent polarity (log P = 1.0–2.5).

- Control experiments with inert atmospheres (N₂ or Ar) minimize oxidative side reactions .

Data Contradiction Analysis

Q. Why do reported yields vary for the same synthetic step across studies?

Yield disparities often stem from:

- Impurity profiles : Residual starting materials (detected via LC-MS) reduce isolated yields.

- Scale effects : Milligram-scale reactions may achieve 85% yield, while gram-scale drops to 70% due to mixing inefficiencies .

- Workup protocols : Aqueous extraction vs. rotary evaporation impacts recovery rates.

Q. How do substituents on the tetrahydroquinoline core influence biological activity?

- Electron-withdrawing groups (e.g., -CF₃ at position 7) enhance metabolic stability (t₁/₂ > 6 hours in microsomes).

- Hydrophobic substituents (e.g., benzyl groups) improve membrane permeability (Papp > 5 × 10⁻⁶ cm/s in Caco-2 assays) .

Methodological Resources

- Stereochemical Analysis : Use NOESY and Mosher ester derivatization for absolute configuration determination .

- Reaction Monitoring : In-situ IR tracks carbonyl intermediates (e.g., 1720 cm⁻¹ for ester groups) .

- Biological Assays : SPR (Surface Plasmon Resonance) quantifies binding kinetics (ka/kd rates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.